Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a thioamide linkage. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate typically involves a multi-step process. One common method starts with the preparation of ethyl 4-aminobenzoate, which is then reacted with 2-methylprop-2-enamide in the presence of a suitable catalyst to form the enamido intermediate. This intermediate is further reacted with methanethioyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yield. The use of advanced reactors and automation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptor sites, thereby modulating biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Ethyl 4-[(2E)-3-(4-methylphenyl)prop-2-enamido]benzoate: Shares structural similarities but differs in its specific functional groups and applications
Properties
Molecular Formula |
C14H16N2O3S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
ethyl 4-(2-methylprop-2-enoylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-13(18)10-5-7-11(8-6-10)15-14(20)16-12(17)9(2)3/h5-8H,2,4H2,1,3H3,(H2,15,16,17,20) |
InChI Key |
NHJJKAXTXXFTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(=C)C |
Origin of Product |
United States |
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